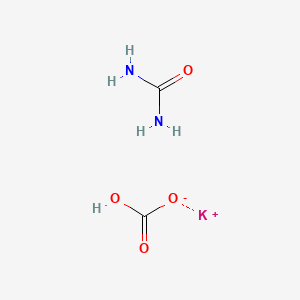

Potassium;hydrogen carbonate;urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium hydrogen carbonate urea is a compound that combines potassium hydrogen carbonate (KHCO₃) and urea (CO(NH₂)₂). Potassium hydrogen carbonate, also known as potassium bicarbonate, is a white, crystalline, slightly alkaline substance used in various applications, including as an antacid and a leavening agent. Urea, on the other hand, is an organic compound with significant roles in the metabolism of nitrogen-containing compounds and is widely used in fertilizers and the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium hydrogen carbonate can be synthesized by passing carbon dioxide through an aqueous potassium carbonate solution . Urea is typically produced from synthetic ammonia and carbon dioxide through the Bosch-Meiser urea process, which requires conditions of 150-250°C and pressures of 5-25 MPa .

Industrial Production Methods

In industrial settings, potassium hydrogen carbonate is produced by reacting potassium carbonate with carbon dioxide and water. Urea is produced on a large scale using the Bosch-Meiser process, where ammonia and carbon dioxide react under high temperature and pressure to form ammonium carbamate, which is then dehydrated to produce urea .

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: Urea can undergo oxidation to produce nitrogen, carbon dioxide, and water. Potassium hydrogen carbonate can decompose to form potassium carbonate, water, and carbon dioxide.

Substitution: Urea can react with various reagents to form substituted ureas, which are important in pharmaceuticals and agrochemicals.

Common Reagents and Conditions

Oxidation: Urea can be oxidized using oxidizing agents like potassium permanganate.

Substitution: Urea reacts with isocyanates or carbamoyl chlorides to form N-substituted ureas.

Major Products

Oxidation: Nitrogen, carbon dioxide, and water.

Substitution: N-substituted ureas, which have applications in various industries.

Scientific Research Applications

Potassium hydrogen carbonate urea has diverse applications in scientific research:

Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Urea is a key component in the urea cycle, which is essential for the metabolism of nitrogen-containing compounds.

Medicine: Urea is used in topical creams for its moisturizing properties and in the treatment of certain skin conditions.

Mechanism of Action

Potassium Hydrogen Carbonate

Potassium hydrogen carbonate acts as an antacid by neutralizing hydrochloric acid in the stomach, increasing the gastrointestinal pH, and suppressing the action of pepsin .

Urea

Urea decomposes into ammonia and isocyanic acid at high temperatures. In biological systems, urea is involved in the urea cycle, where it helps in the excretion of excess nitrogen .

Comparison with Similar Compounds

Similar Compounds

Thiourea: Similar to urea but contains sulfur instead of oxygen.

Hydroxycarbamide: A derivative of urea used in medicine.

Carbamide Peroxide: A compound used in dental bleaching.

Uniqueness

Potassium hydrogen carbonate urea is unique due to its combined properties of potassium hydrogen carbonate and urea. It offers the benefits of both compounds, such as the buffering capacity of potassium hydrogen carbonate and the nitrogen-releasing properties of urea .

Conclusion

Potassium hydrogen carbonate urea is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique combination of properties makes it valuable for both scientific research and industrial applications.

Properties

Molecular Formula |

C2H5KN2O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

potassium;hydrogen carbonate;urea |

InChI |

InChI=1S/CH4N2O.CH2O3.K/c2*2-1(3)4;/h(H4,2,3,4);(H2,2,3,4);/q;;+1/p-1 |

InChI Key |

VBJNVMKVMZUFLD-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(N)N.C(=O)(O)[O-].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)